molecular formula C15H17Cl2N3O2 B2777720 2-(2,4-dichlorophenoxy)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]acetamide CAS No. 1172044-12-0

2-(2,4-dichlorophenoxy)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]acetamide

Cat. No.: B2777720
CAS No.: 1172044-12-0
M. Wt: 342.22
InChI Key: UXYMYKBAGNZCIG-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]acetamide is a synthetic organic compound that belongs to the class of phenoxyacetamides

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and herbicidal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

Target of Action

CHEMBL5192503, also known as 2-(2,4-dichlorophenoxy)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide, primarily targets the G protein-activated inward rectifier potassium channel 4 (GIRK4) in Homo sapiens . GIRK4 is a type of potassium channel that plays a crucial role in maintaining the resting potential of cells and controlling the excitability of neurons and muscle cells.

Mode of Action

It is known to activate girk1/2 channels This activation could potentially lead to changes in the membrane potential and cellular excitability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]acetamide typically involves the following steps:

    Formation of the phenoxyacetamide core: This can be achieved by reacting 2,4-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Introduction of the pyrazole moiety: The intermediate product is then reacted with 1-isopropyl-3-methyl-1H-pyrazole-5-amine under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxyacetamides.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)acetic acid: A well-known herbicide.

    N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide: A related compound with similar structural features.

Uniqueness

2-(2,4-dichlorophenoxy)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]acetamide is unique due to the combination of the phenoxyacetamide and pyrazole moieties, which may confer specific properties not found in other compounds.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17Cl2N3O2/c1-9(2)20-14(6-10(3)19-20)18-15(21)8-22-13-5-4-11(16)7-12(13)17/h4-7,9H,8H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYMYKBAGNZCIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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